1H-Indazole-7-carboxylic acid
Overview
Description
1H-Indazole-7-carboxylic acid is a chemical compound with the empirical formula C8H6N2O2 . It has a molecular weight of 162.15 . It is known to be an inhibitor of nitric oxide synthases .
Synthesis Analysis
The synthesis of 1H-Indazoles, including 1H-Indazole-7-carboxylic acid, has been achieved through an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones . This approach was adopted to synthesize a variety of 1H-indazole derivatives in moderate to good yields .Molecular Structure Analysis
The molecular structure of 1H-Indazole-7-carboxylic acid is represented by the formula C8H6N2O2 . Its average mass is 162.145 Da and its monoisotopic mass is 162.042923 Da .Chemical Reactions Analysis
The development of efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks has been a long-standing interest in organic synthesis . In this context, an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Indazole-7-carboxylic acid include a molecular weight of 162.15 and a molecular formula of C8H6N2O2 .Scientific Research Applications
Antispermatogenic Agents
1H-Indazole-7-carboxylic acid derivatives have been studied for their antispermatogenic effects. For instance, derivatives like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid demonstrated potent antispermatogenic activity, influencing testicular weight and spermatogenesis inhibition (Corsi & Palazzo, 1976).
Crystal Structure Analysis
The crystal structure of certain 1H-indazole-7-carboxylic acid derivatives, like 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been characterized. This study helps in understanding the compound's properties, such as its crystalline polymorphism, which is expected to stabilize the acid and enhance its bioactivity (Hu Yong-zhou, 2008).
Synthesis Improvement
Research has focused on improving the synthetic process of 1H-indazole-7-carboxylic acid. This includes developing methods with advantages like lower cost, milder reaction conditions, and simplicity, making it suitable for industrial manufacture (Rao Er-chang, 2006).
Medicinal Chemistry: Kinase Inhibitors
1H-indazole-7-carboxylic acid derivatives are gaining attention in medicinal chemistry, especially as kinase inhibitors. 1H-indazole-3-carboxaldehydes, key intermediates for synthesizing various indazole derivatives, are crucial in this domain (Chevalier et al., 2018).
Enthalpy of Formation Studies
The enthalpy of formation for various indazole derivatives, including 1H-indazole-7-carboxylic acid, has been studied. These experimental and theoretical studies contribute to understanding the energetic and structural influence of different functional groups on these compounds (Orozco-Guareño et al., 2019).
Anticancer Research
Some derivatives of 1H-indazole-7-carboxylic acid, such as 1H-benzo[f]indazole-4,9-dione derivatives, have shown promising antiproliferative activity against cancer cell lines, indicating potential in developing new anticancer agents (Molinari et al., 2015).
Structural Characterization and Synthesis
Research has also been conducted on the synthesis and structural characterization of indazoles, including 1H-indazole-7-carboxylic acid derivatives. This includes studies on different ester and carboxylic acid derivatives, contributing to the development of new compounds withpotential therapeutic applications (Teixeira et al., 2006).
Mesomeric Betaines and Carbenes
1H-indazole-7-carboxylic acid derivatives have been explored for their role in forming pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes, which have implications in synthetic chemistry and potential pharmaceutical applications (Schmidt et al., 2006).
CO2 Sorption Studies
Certain 1H-indazole-7-carboxylic acid derivatives, particularly in coordination with copper(II), have shown selective and hysteretic sorption of CO2. This research indicates potential applications in gas sorption and environmental chemistry (Hawes et al., 2012).
Radioisotope Labeling
Studies have been conducted on the efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid, which is significant for applications in biological tracing and pharmaceutical research (Coelho & Schildknegt, 2007).
Ligand Synthesis and Structural Chemistry
Research on the synthesis of Cu(II) complexes featuring 1H-indazole-7-carboxylic acid derivatives contributes to the field of coordination chemistry and potential applications in catalysis and material science (Hawes & Kruger, 2014).
Synthesis and Pharmacological Study
The synthesis of various 1H-indazole derivatives, including those derived from 1H-indazole-7-carboxylic acid, has been explored for their pharmacological properties, such as anti-inflammatory and analgesic activities (Reddy et al., 2015).
Mechanism of Action
Target of Action
1H-Indazole-7-carboxylic acid is a heterocyclic compound Indazole derivatives have been found to exhibit a wide variety of biological properties , suggesting that they may interact with multiple targets in the body.
Mode of Action
Indazole derivatives have been found to exhibit anti-inflammatory properties . This suggests that 1H-Indazole-7-carboxylic acid may interact with its targets to modulate inflammatory responses in the body.
Biochemical Pathways
Indazole derivatives have been found to exhibit a wide variety of biological properties , suggesting that they may affect multiple biochemical pathways in the body.
Result of Action
Indazole derivatives have been found to exhibit a wide variety of biological properties , suggesting that they may have multiple effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Recent strategies for the synthesis of 1H- and 2H-indazoles, including 1H-Indazole-7-carboxylic acid, have been summarized . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . This suggests that future research may continue to explore and refine these synthesis methods.
properties
IUPAC Name |
1H-indazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCWIQCXHSXMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505281 | |
Record name | 1H-Indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-7-carboxylic acid | |
CAS RN |
677304-69-7 | |
Record name | 1H-Indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.